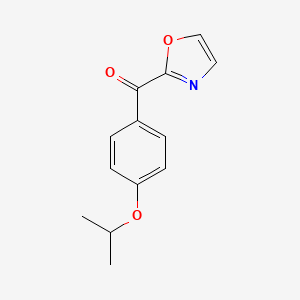

2-(4-Isopropoxybenzoyl)oxazole

描述

2-(4-Isopropoxybenzoyl)oxazole is a heterocyclic organic compound featuring an oxazole ring substituted at the 2-position with a 4-isopropoxybenzoyl group. The oxazole moiety (a five-membered ring containing one oxygen and one nitrogen atom) is fused to a benzoyl group modified by an isopropoxy substituent at the para position of the benzene ring. The isopropoxy substituent enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy), which may influence solubility and bioavailability .

属性

IUPAC Name |

1,3-oxazol-2-yl-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9(2)17-11-5-3-10(4-6-11)12(15)13-14-7-8-16-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHDJKULAXYJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642089 | |

| Record name | (1,3-Oxazol-2-yl){4-[(propan-2-yl)oxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-01-5 | |

| Record name | (1,3-Oxazol-2-yl){4-[(propan-2-yl)oxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropoxybenzoyl)oxazole typically involves the condensation of 4-isopropoxybenzoyl chloride with 2-aminooxazole. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the benzoyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: Oxidized oxazole derivatives.

Reduction: Reduced oxazole compounds.

Substitution: Substituted oxazole derivatives with various functional groups.

科学研究应用

2-(4-Isopropoxybenzoyl)oxazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.

作用机制

The mechanism of action of 2-(4-Isopropoxybenzoyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The oxazole ring can facilitate binding to these targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The isopropoxybenzoyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

Comparison with Similar Oxazole Derivatives

The following analysis compares 2-(4-Isopropoxybenzoyl)oxazole with structurally related oxazole derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Structural and Physicochemical Comparison

Structure-Activity Relationship (SAR) Insights

- Electron-Donating vs. Electron-Withdrawing Groups : The isopropoxy group in this compound is electron-donating, stabilizing the benzoyl moiety through resonance. In contrast, the nitro group in 2-(4-nitrophenyl)-5-phenyloxazole () is strongly electron-withdrawing, reducing aromatic stability and reactivity .

- Alkyl Chain Length : The heptyl chain in 2-(4-Heptylbenzoyl)oxazole () significantly increases logP compared to the isopropoxy group, suggesting divergent applications in drug delivery vs. target binding .

生物活性

2-(4-Isopropoxybenzoyl)oxazole is a heterocyclic compound characterized by its oxazole ring and the isopropoxybenzoyl substituent. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H13NO3. The synthesis typically involves the condensation of 4-isopropoxybenzoyl chloride with 2-aminooxazole in the presence of a base like triethylamine under reflux conditions. Purification is achieved through recrystallization or column chromatography.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Interactions : The oxazole ring can facilitate binding through hydrogen bonding and π-π interactions, enhancing its affinity for enzymes.

- Membrane Permeability : The lipophilic nature imparted by the isopropoxy group may improve its ability to cross cell membranes, allowing it to reach intracellular targets effectively .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Comparative Analysis

The biological activity of this compound can be compared with other oxazole derivatives:

| Compound Name | Structure Type | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 2-(4-Methoxybenzoyl)oxazole | Methoxy instead of isopropoxy | Varies | Moderate enzyme inhibition |

| 2-(4-Chlorobenzoyl)oxazole | Chlorine substituent | Varies | Antimicrobial properties |

| 2-(4-Ethoxybenzoyl)oxazole | Ethoxy substituent | Varies | Potential anti-inflammatory effects |

The presence of different substituents affects the compound's reactivity and biological activity. The isopropoxy group enhances lipophilicity, which may contribute to improved pharmacokinetic properties compared to other derivatives.

Case Studies

A review of literature on oxazole derivatives highlights several case studies where compounds similar to this compound were tested for their biological activities:

- Antimicrobial Studies : Several oxazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to traditional antibiotics.

- Tyrosinase Inhibition : Compounds structurally related to this compound demonstrated varying degrees of tyrosinase inhibition, suggesting potential applications in skin-whitening agents or treatments for hyperpigmentation disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。